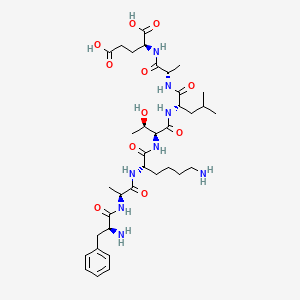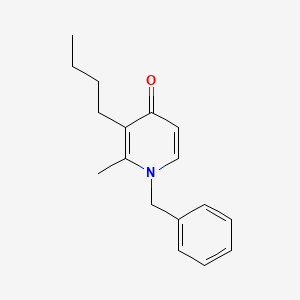![molecular formula C20H21Cl2NO3 B12635569 (S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dichlorobiphenyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of a dichlorobiphenyl derivative with a suitable carbamoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .
Industry
In the industrial sector, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-2-oxopropan-2-yl)carbamate
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-4-oxopropan-2-yl)carbamate
Uniqueness
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both dichlorobiphenyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C20H21Cl2NO3 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(3,5-dichlorophenyl)phenyl]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)26-19(25)23-18(12-24)8-13-4-6-14(7-5-13)15-9-16(21)11-17(22)10-15/h4-7,9-12,18H,8H2,1-3H3,(H,23,25) |
Clé InChI |
ZMBCCWVVEFXSGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


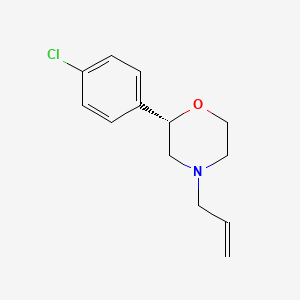

![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
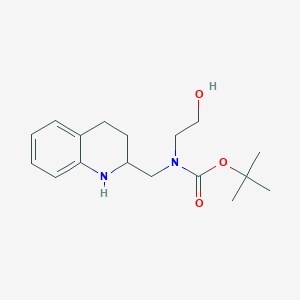
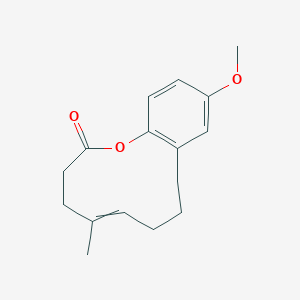
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
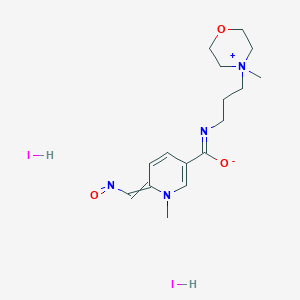
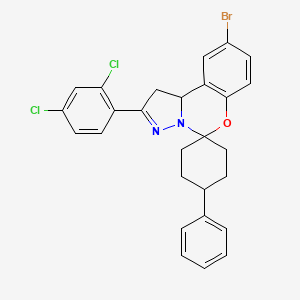
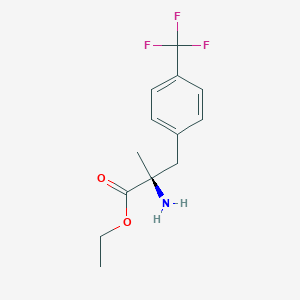
![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
